![molecular formula C17H14F2OS2 B14394334 2-[Bis(4-fluorophenyl)methylidene]-1lambda~4~,3-dithian-1-one CAS No. 89863-98-9](/img/structure/B14394334.png)
2-[Bis(4-fluorophenyl)methylidene]-1lambda~4~,3-dithian-1-one
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Overview
Description
2-[Bis(4-fluorophenyl)methylidene]-1lambda~4~,3-dithian-1-one is a chemical compound known for its unique structure and properties. It features a dithiane ring substituted with bis(4-fluorophenyl)methylidene groups, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 2-[Bis(4-fluorophenyl)methylidene]-1lambda~4~,3-dithian-1-one typically involves the reaction of 4-fluorobenzaldehyde with 1,3-dithiane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Chemical Reactions Analysis
2-[Bis(4-fluorophenyl)methylidene]-1lambda~4~,3-dithian-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohols.
Scientific Research Applications
2-[Bis(4-fluorophenyl)methylidene]-1lambda~4~,3-dithian-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials .
Mechanism of Action
The mechanism of action of 2-[Bis(4-fluorophenyl)methylidene]-1lambda~4~,3-dithian-1-one involves its interaction with specific molecular targets. The compound can form stable complexes with transition metal ions, which can inhibit the activity of certain enzymes. Additionally, its unique structure allows it to interact with biological membranes, potentially disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
2-[Bis(4-fluorophenyl)methylidene]-1lambda~4~,3-dithian-1-one can be compared with similar compounds such as:
N′-[(1E)-(4–Fluorophenyl)methylidene]adamantane-1-carbohydrazide: This compound also features a fluorophenyl group but differs in its core structure, which includes an adamantane moiety.
3-[2-[4-[bis(4-fluorophenyl)methylidene]-1-piperidinyl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one: This compound has a similar bis(4-fluorophenyl)methylidene substitution but is based on a quinazolinone core.
Properties
CAS No. |
89863-98-9 |
---|---|
Molecular Formula |
C17H14F2OS2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-[bis(4-fluorophenyl)methylidene]-1,3-dithiane 1-oxide |
InChI |
InChI=1S/C17H14F2OS2/c18-14-6-2-12(3-7-14)16(13-4-8-15(19)9-5-13)17-21-10-1-11-22(17)20/h2-9H,1,10-11H2 |
InChI Key |
MDKHCGXXMQZZOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)S(=O)C1 |
Origin of Product |
United States |
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